molecular formula C24H27ClN4O6S2 B2579469 ethyl 4-(2-((2-((5-chloro-2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate CAS No. 1795298-43-9

ethyl 4-(2-((2-((5-chloro-2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate

Cat. No. B2579469
CAS RN: 1795298-43-9
M. Wt: 567.07
InChI Key: DPAAMQFVLHBPII-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((2-((5-chloro-2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C24H27ClN4O6S2 and its molecular weight is 567.07. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactivity and Synthesis of Heterocyclic Systems

  • The compound shows interesting reactivity patterns when involved in the synthesis of new heterocyclic systems. For example, ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates reacted with benzoyl isothiocyanate to yield thioureido derivatives, which under certain conditions cyclized to form thioxopyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones. Alkylation of these compounds with bifunctional reagents led to the formation of new pentacyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine rings, demonstrating the compound's utility in the development of complex heterocyclic structures with potential biological activities (Sirakanyan et al., 2015).

Biological Activity Investigations

  • Various derivatives synthesized from related compounds have been evaluated for their antimicrobial and anticancer activities. For instance, novel pyrazole derivatives synthesized from related carboxylates have shown promising results against specific cancer cell lines, indicating the potential of these compounds in the development of new therapeutic agents. Some of the synthesized compounds exhibited higher anticancer activity than the reference drug doxorubicin, highlighting their significance in medicinal chemistry research (Hafez et al., 2016).

Novel Synthetic Pathways

  • Research has also focused on developing new synthetic pathways to create derivatives of thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine, which are valuable scaffolds in drug discovery. For example, 3-amino-4-cyano-2-thiophenecarboxamides were used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides, showcasing innovative approaches to constructing these heterocyclic frameworks with potential for further functionalization and exploration of biological activities (El-Meligie et al., 2020).

Future Directions

Given the limited information available about this compound, future research could focus on elucidating its synthesis, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety profile .

properties

IUPAC Name

ethyl 4-[2-[2-(5-chloro-2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-4-oxothieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O6S2/c1-4-35-24(32)28-8-5-14(6-9-28)29-22(31)21-16(7-10-36-21)27-23(29)37-13-20(30)26-17-11-15(25)18(33-2)12-19(17)34-3/h7,10-12,14H,4-6,8-9,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAAMQFVLHBPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-((2-((5-chloro-2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate

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